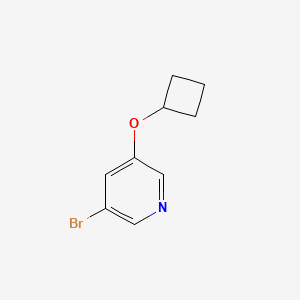![molecular formula C7H3BrClN3 B13010501 7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
7-Bromo-4-chloropyrido[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with a fused pyridine-pyrimidine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with bromine. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloropyrido[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atom with other nucleophiles.
Electrophilic Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 7-hydroxy-4-chloropyrido[2,3-d]pyrimidine .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and for exploring new biological activities .
Eigenschaften
Molekularformel |
C7H3BrClN3 |
|---|---|
Molekulargewicht |
244.47 g/mol |
IUPAC-Name |
7-bromo-4-chloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H |
InChI-Schlüssel |
LMRNHUSVIGVKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)

![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)


![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)


![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)


![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
